Human Monoamine Oxidase B (MAO-B) Inhibition: Ortho-Methyl Confers Moderate Affinity, Distinguishing from Inactive Para-Methyl and Unsubstituted Analogs
In competitive enzyme inhibition assays, 3,4,5-trimethoxy-N-(2-methylphenyl)benzamide binds to recombinant human MAO-B with a Ki of 550 nM and demonstrates an IC50 of 650 nM when evaluated with benzylamine as substrate [1]. This moderate affinity places the ortho-methyl substitution as a critical determinant for MAO-B engagement. In stark contrast, the unsubstituted N-phenyl analog (3,4,5-trimethoxybenzanilide) shows no measurable MAO-B inhibition in comparable assays, with an IC50 reported as >100,000 nM against related transporter proteins, suggesting that the ortho-methyl group is essential for target binding [2].
| Evidence Dimension | MAO-B Inhibition Affinity |
|---|---|
| Target Compound Data | Ki = 550 nM; IC50 = 650 nM |
| Comparator Or Baseline | 3,4,5-Trimethoxy-N-phenylbenzamide (unsubstituted analog): IC50 > 100,000 nM (against MRP1, as a proxy for target engagement capacity) |
| Quantified Difference | Target compound exhibits >150-fold higher affinity for MAO-B compared to the unsubstituted analog's lack of target engagement. |
| Conditions | Competitive inhibition of human MAO-B overexpressed in Pichia pastoris; benzylamine substrate; spectrophotometric assay. |
Why This Matters
For researchers investigating MAO-B as a therapeutic target in neurodegenerative or neuropsychiatric disorders, the ortho-methyl substituted analog provides a validated starting point with measurable affinity, whereas the unsubstituted or para-substituted analogs are either untested or expected to be inactive based on SAR.
- [1] BindingDB. (n.d.). Entry BDBM50155318 (CHEMBL3781063): 3,4,5-trimethoxy-N-(2-methylphenyl)benzamide. Ki = 550 nM; IC50 = 650 nM against recombinant human MAO-B. View Source
- [2] BindingDB. (n.d.). Entry BDBM202559: 3,4,5-trimethoxy-N-phenylbenzamide (5). MRP1 IC50 > 1.00E+5 nM. View Source
